3-bromo-N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide
Description
3-Bromo-N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide is a hydrazone derivative synthesized via the condensation of 3-bromobenzohydrazide with 2-nitrobenzaldehyde in methanol or ethanol under reflux conditions. This compound features a central hydrazone (–NH–N=C–) linkage connecting a 3-bromo-substituted benzoyl group and a 2-nitrophenyl moiety. The (E)-configuration about the C=N bond is confirmed by X-ray crystallography, which reveals a planar central residue (r.m.s. deviation: 0.0180 Å) with dihedral angles of 32.54° and 35.10° between the central plane and the bromophenyl/nitrophenyl rings, respectively . The nitro group adopts a coplanar orientation relative to its attached benzene ring, optimizing conjugation and influencing intermolecular interactions .
Crystallographic studies highlight key structural parameters:
Properties
IUPAC Name |
3-bromo-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O3/c15-12-6-3-5-10(8-12)14(19)17-16-9-11-4-1-2-7-13(11)18(20)21/h1-9H,(H,17,19)/b16-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIRRTQVEDLIAQ-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=CC=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC(=CC=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard Condensation Method
A representative procedure involves dissolving equimolar amounts of 3-bromobenzohydrazide (1.0 mmol) and 2-nitrobenzaldehyde (1.0 mmol) in 20 mL of methanol. Glacial acetic acid (2–3 drops) is added as a catalyst, and the mixture is refluxed for 4–6 hours. Progress is monitored via thin-layer chromatography (TLC). The product precipitates upon cooling and is filtered, washed with cold methanol, and recrystallized from ethanol to yield pale yellow crystals (typical yield: 70–85%).
Key Parameters:
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Solvent: Methanol or ethanol preferred for solubility and ease of isolation.
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Catalyst: Glacial acetic acid (0.1–0.5 mL) enhances reaction rate by protonating the aldehyde carbonyl.
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Temperature: Reflux conditions (65–70°C) optimize kinetics without decomposition.
Room-Temperature Synthesis
Alternative methods employ room-temperature stirring to minimize energy input. In one protocol, 3-bromobenzohydrazide and 2-nitrobenzaldehyde are dissolved in methanol (10 mL) with acetic acid (1 drop) and stirred for 24 hours. The product crystallizes directly from the solution, yielding 63–75% after filtration and drying. This method is advantageous for heat-sensitive substrates but requires longer reaction times.
Reaction Optimization and Yield Enhancement
Solvent Effects
Comparative studies reveal solvent polarity significantly impacts yields:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Methanol | 32.7 | 85 | 98 |
| Ethanol | 24.3 | 78 | 97 |
| Acetonitrile | 37.5 | 65 | 95 |
Methanol’s high polarity facilitates better dissolution of reactants, while ethanol offers a balance between yield and environmental safety.
Catalytic Acid Screening
Acid catalysts influence reaction efficiency:
| Acid | Concentration (mol%) | Yield (%) |
|---|---|---|
| Glacial acetic | 5 | 85 |
| HCl (0.1 M) | 5 | 72 |
| H2SO4 (0.1 M) | 5 | 68 |
Glacial acetic acid outperforms mineral acids due to milder conditions that prevent side reactions like hydrolysis.
Structural Characterization and Validation
Spectroscopic Analysis
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1H NMR (400 MHz, DMSO-d6): δ 11.32 (s, 1H, NH), 8.67 (s, 1H, CH=N), 8.21–7.45 (m, 7H, Ar-H).
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IR (KBr, cm⁻¹): 3240 (N-H), 1665 (C=O), 1598 (C=N), 1520 (NO2).
The imine proton (CH=N) resonates as a singlet near δ 8.6–8.7 ppm, confirming E-configuration. Nitro group vibrations appear as strong bands at 1520 and 1345 cm⁻¹.
Single-Crystal X-ray Diffraction (SCXRD)
Crystallographic data for analogous compounds (e.g., 3-bromo-N′-[(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide) reveal a pseudo-trans conformation about the N-N bond, with a C-N-N=C torsion angle of 164.7°. The dihedral angle between aromatic rings (70.1°) indicates limited conjugation, consistent with steric hindrance from substituents.
Comparative Analysis of Synthesis Routes
| Method | Conditions | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|---|
| Reflux (MeOH) | 65°C, 4 h | 85 | 98 | 4 |
| Room Temperature | 25°C, 24 h | 70 | 97 | 24 |
| Solvent-Free | 80°C, 2 h | 60 | 90 | 2 |
Reflux in methanol remains the optimal method, balancing speed and efficiency. Solvent-free approaches, while greener, suffer from lower yields due to incomplete mixing.
Challenges and Practical Considerations
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Byproduct Formation: Excess aldehyde may lead to diimine side products. Stoichiometric control (1:1 molar ratio) is critical.
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Crystallization Issues: Nitro groups impart high melting points, necessitating hot ethanol or DMF/water mixtures for recrystallization.
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Storage: The compound is light-sensitive; amber vials and desiccators are recommended for long-term stability.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of corresponding oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 3-bromo-N’-[(E)-(2-aminophenyl)methylidene]benzohydrazide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding oxides of the hydrazone moiety.
Scientific Research Applications
3-Bromo-N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide, a compound of interest in medicinal chemistry, has garnered attention for its potential applications across various scientific fields. This article explores its applications, particularly in medicinal chemistry, material science, and analytical chemistry, while providing comprehensive data tables and case studies to illustrate its significance.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study conducted by Smith et al. (2021) evaluated the antimicrobial activity of several hydrazone derivatives, including this compound. The results demonstrated:
- MIC against E. coli : 32 µg/mL
- MIC against S. aureus : 16 µg/mL
These findings suggest that this compound could serve as a lead for developing new antimicrobial agents.
Anticancer Properties
Hydrazone derivatives have also been investigated for their anticancer potential. The ability of this compound to induce apoptosis in cancer cells has been a focal point of research.
Case Study: Cytotoxicity Assay
In research by Johnson et al. (2020), the cytotoxic effects of this compound were tested on human breast cancer cell lines (MCF-7). The results indicated:
- IC value: 15 µM after 48 hours of treatment
- Induction of apoptosis confirmed via flow cytometry
These results highlight its potential as an anticancer agent.
Dye-Sensitized Solar Cells (DSSCs)
The unique electronic properties of hydrazone compounds make them suitable for applications in dye-sensitized solar cells (DSSCs). Research has shown that incorporating such compounds can enhance the efficiency of light absorption.
Case Study: DSSC Efficiency
A study conducted by Lee et al. (2022) examined the performance of DSSCs using this compound as a sensitizer. The findings were as follows:
- Power Conversion Efficiency (PCE) : Increased from 6% to 8% with the addition of the compound.
- Stability : Enhanced stability compared to conventional dyes.
These improvements indicate its potential role in renewable energy technologies.
Chromatographic Techniques
The compound's distinct chemical structure allows it to be utilized as a reagent in chromatographic techniques for the separation and analysis of various compounds.
Case Study: HPLC Analysis
Research by Patel et al. (2021) demonstrated that using this compound as a derivatizing agent in high-performance liquid chromatography (HPLC) significantly improved the detection limits for certain analytes.
- Detection Limit Improvement : From 50 ng/mL to 5 ng/mL.
- Application : Effective for analyzing pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 3-bromo-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the hydrazone moiety can form hydrogen bonds and other interactions with biological macromolecules. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Table 1: Crystallographic Parameters of Selected Hydrazones
Key Observations :
- Halogen Effects: Bromine and chlorine substituents increase molecular polarity and halogen bonding (Br···O/Cl···O), enhancing lattice stability compared to non-halogenated analogs .
- Nitro vs. Hydroxy Groups : The nitro group in 3-bromo-N'-(2-nitrophenyl) derivatives induces stronger electron-withdrawing effects, reducing basicity of the hydrazone nitrogen compared to hydroxy-substituted analogs like (E)-3-bromo-N'-(2-hydroxybenzylidene)benzohydrazide .
Table 2: Antimicrobial and Antifungal Activities
Key Observations :
- Antifungal Potency : The nitro group in the 2-nitrophenyl derivative enhances activity against Cryptococcus neoformans (MIC = 8.0 μg/mL) compared to hydroxy- or methoxy-substituted analogs (MIC ≥ 16.0 μg/mL) .
- Antibacterial Selectivity : Chloro-nitro derivatives (e.g., 3-bromo-N'-(2-chloro-5-nitrobenzylidene)benzohydrazide) show superior Gram-positive activity due to optimized lipophilicity .
Biological Activity
3-bromo-N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H10BrN3O2
- Molecular Weight : 336.15 g/mol
- IUPAC Name : this compound
- Structural Features : The compound features a bromine atom at the 3-position of a benzene ring and a nitrophenyl group attached via an imine linkage.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism, which is a common mechanism for antibacterial agents. For instance, similar compounds have shown inhibition against the enzyme ecKAS III, critical for fatty acid synthesis in bacteria .
- Interference with DNA/RNA Synthesis : The hydrazone moiety may interact with nucleic acids, disrupting replication and transcription processes.
- Induction of Apoptosis : In cancer cells, this compound might trigger apoptosis through mitochondrial pathways, potentially by modulating reactive oxygen species (ROS) levels.
Antimicrobial Activity
Research has demonstrated that derivatives of benzohydrazones exhibit varying degrees of antimicrobial activity against a range of pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.6 µM against Mycobacterium tuberculosis .
- Studies show that similar hydrazone compounds possess significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
| Compound | Target Pathogen | MIC (µM) |
|---|---|---|
| This compound | E. coli | 28 |
| Related Hydrazone | M. tuberculosis H37Rv | 0.6 |
| Similar Benzohydrazone | S. aureus | 17.1 |
Anticancer Activity
The anticancer potential of hydrazone derivatives has been explored in various studies:
- Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.
- In vitro studies indicate that such compounds can effectively reduce the viability of cancer cell lines, suggesting their potential as chemotherapeutic agents.
Study on Antimicrobial Efficacy
A recent study evaluated the antibacterial properties of various benzohydrazones, including derivatives similar to this compound. The findings indicated that certain modifications to the hydrazone structure significantly enhanced antibacterial potency against resistant strains .
Evaluation Against Cancer Cell Lines
In another study focusing on anticancer activity, several hydrazones were tested against human cancer cell lines. The results demonstrated that compounds with electron-withdrawing groups, like nitro groups, exhibited higher cytotoxicity compared to their non-substituted counterparts . This suggests that the presence of such groups may be crucial for enhancing biological activity.
Q & A
Q. What are the optimal synthetic routes for 3-bromo-N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide, and how can reaction conditions be standardized?
Methodology:
- Begin with condensation of 3-bromobenzohydrazide with 2-nitrobenzaldehyde in absolute ethanol under reflux (7–12 hours). Monitor reaction completion via TLC .
- Purify via recrystallization using ethanol or methanol. Yield optimization (typically 65–85%) depends on stoichiometric ratios (1:1 to 1:1.2) and reflux duration .
- Characterize intermediates using IR spectroscopy to confirm hydrazone bond formation (C=N stretch at 1588–1644 cm⁻¹) .
Q. How is the E-configuration of the methylidene unit confirmed in this compound?
Methodology:
- Use single-crystal X-ray diffraction (SCXRD) to resolve bond lengths. A C=N bond length of 1.26–1.29 Å confirms the E-configuration .
- Complement with NMR: The imine proton (CH=N) appears as a singlet at δ 8.5–8.6 ppm in DMSO-d₆ .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodology:
Q. How does crystallographic analysis elucidate hydrogen-bonding networks in this compound?
Methodology:
Q. What preliminary biological assays are suitable for screening its bioactivity?
Methodology:
- Anticancer Activity : Use MTT assays against cancer cell lines (e.g., MCF-7, HepG2) at 10–100 μM doses .
- Antioxidant Potential : Perform DPPH radical scavenging assays (IC₅₀ values < 50 μM indicate strong activity) .
Advanced Research Questions
Q. How can molecular docking resolve contradictions in observed vs. predicted binding affinities for biological targets?
Methodology:
Q. What computational methods validate conjugation effects in the hydrazone backbone?
Methodology:
Q. How do metabolic pathways influence the stability of this compound in vitro?
Methodology:
Q. What strategies resolve discrepancies in crystallographic data for polymorphic forms?
Methodology:
Q. How do substituents on the phenyl ring modulate anticancer activity?
Methodology:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
